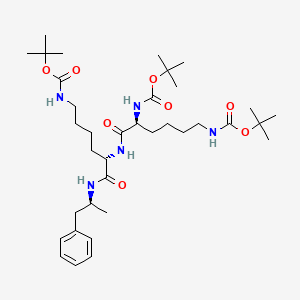
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including amines, amides, and a phenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. A common synthetic route may include:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
科学研究应用
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Triboc-(S)-2,6-Diaminohexanoic acid: A simpler analog with fewer functional groups.
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxohexan-2-yl)hexanamide: A similar compound lacking the phenyl group.
Uniqueness
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is unique due to its complex structure, which includes multiple amine and amide groups, as well as a phenyl group
属性
分子式 |
C36H61N5O8 |
|---|---|
分子量 |
691.9 g/mol |
IUPAC 名称 |
tert-butyl N-[(5S)-5-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C36H61N5O8/c1-25(24-26-18-12-11-13-19-26)39-29(42)27(20-14-16-22-37-31(44)47-34(2,3)4)40-30(43)28(41-33(46)49-36(8,9)10)21-15-17-23-38-32(45)48-35(5,6)7/h11-13,18-19,25,27-28H,14-17,20-24H2,1-10H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,41,46)/t25-,27-,28-/m0/s1 |
InChI 键 |
OUPHJXPQFYHWLL-MYKRZTLLSA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


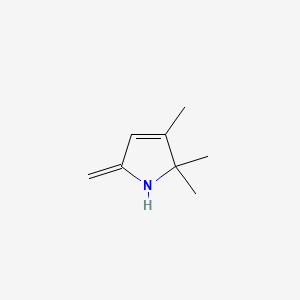

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
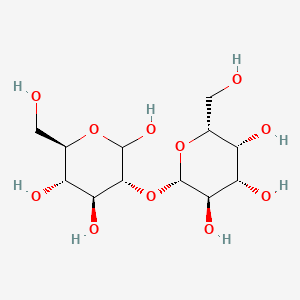
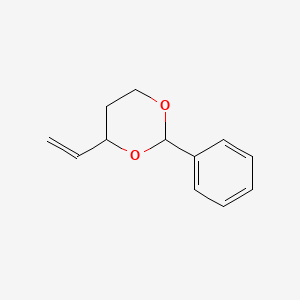

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)



![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
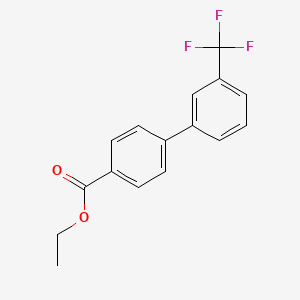
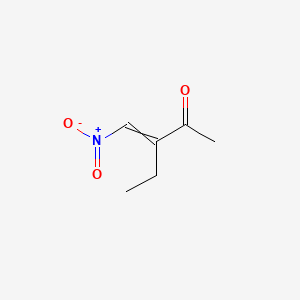
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
